5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine
CAS No.:
Cat. No.: VC13730002
Molecular Formula: C11H11BrN2
Molecular Weight: 251.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11BrN2 |
|---|---|
| Molecular Weight | 251.12 g/mol |
| IUPAC Name | 5-bromo-1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C11H11BrN2/c12-10-5-9-3-4-14(7-8-1-2-8)11(9)13-6-10/h3-6,8H,1-2,7H2 |
| Standard InChI Key | IVOPSZDQFIEPJP-UHFFFAOYSA-N |
| SMILES | C1CC1CN2C=CC3=CC(=CN=C32)Br |
| Canonical SMILES | C1CC1CN2C=CC3=CC(=CN=C32)Br |
Introduction
5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. It features a bromine atom and a cyclopropylmethyl group attached to a pyrrolo[2,3-b]pyridine core. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Key Characteristics:
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Molecular Formula: C11H11BrN2
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Molecular Weight: Approximately 251.12 g/mol
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InChI: InChI=1S/C11H11BrN2/c12-10-5-9-3-4-14(7-8-1-2-8)11(9)13-6-10/h3-6,8H,1-2,7H2
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InChIKey: IVOPSZDQFIEPJP-UHFFFAOYSA-N
Structural Features:
| Feature | Description |
|---|---|
| Core Structure | Pyrrolo[2,3-b]pyridine |
| Substituents | Bromine at position 5, cyclopropylmethyl at position 1 |
| Molecular Formula | C11H11BrN2 |
Synthesis and Production
The synthesis of 5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic synthesis methods. These may include reactions such as nucleophilic substitution, cross-coupling, and cyclization reactions. For large-scale production, continuous flow reactors and automated systems can enhance efficiency and yield. Purification methods like crystallization or chromatography are crucial for obtaining high purity.
Biological Activities and Applications
While specific biological activities of 5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. For example, pyrrolopyridine derivatives have been explored as kinase inhibitors and anticancer agents .
Potential Applications:
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Cancer Therapy: Similar compounds have been studied for their ability to inhibit cancer cell growth.
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Inflammation: Potential anti-inflammatory properties due to the heterocyclic core.
Related Compounds and Comparison
Several compounds share structural similarities with 5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine, including other pyrrolopyridine derivatives. These compounds often exhibit diverse biological activities based on their specific substituents and core structures.
Comparison Table:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Bromine, pyrrolo[2,3-b]pyridine core | Different substituent at position 1 |
| 6-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine | Bromine, cyclopropylmethyl, pyrrolo[3,2-b]pyridine core | Different core structure and position of bromine |
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